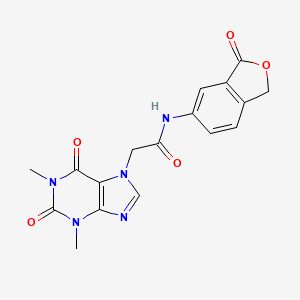![molecular formula C19H28N4O B4434178 N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4434178.png)
N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}butanamide
Vue d'ensemble
Description
N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}butanamide, also known as MBN-101, is a novel compound that has been synthesized in recent years. It belongs to the class of benzimidazole derivatives and has shown potential as a therapeutic agent in various scientific research studies.
Mécanisme D'action
N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}butanamide acts on the central nervous system by binding to the serotonin 5-HT1A receptor and modulating its activity. This results in the regulation of neurotransmitter release, which plays a crucial role in the treatment of neurological disorders. The compound also has an affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding.
Biochemical and Physiological Effects:
N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}butanamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in mood regulation. The compound has also been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}butanamide is its high selectivity for the serotonin 5-HT1A receptor, which makes it a promising candidate for the treatment of neurological disorders. The compound also has a low toxicity profile, which makes it suitable for use in animal studies. However, one of the limitations of N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}butanamide is its poor solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research on N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}butanamide. One of the areas of interest is the development of more potent and selective analogs of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent in other diseases such as Alzheimer's and Parkinson's. The use of N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}butanamide in combination with other drugs is also an area of interest for future research.
Conclusion:
In conclusion, N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}butanamide is a novel compound that has shown potential as a therapeutic agent in various scientific research areas. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}butanamide as a therapeutic agent.
Applications De Recherche Scientifique
N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}butanamide has been extensively studied for its potential therapeutic applications in various scientific research areas. It has shown promising results in treating neurological disorders such as anxiety, depression, and schizophrenia. The compound has also been studied for its anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
N-[1-methyl-2-(2-piperidin-1-ylethyl)benzimidazol-5-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O/c1-3-7-19(24)20-15-8-9-17-16(14-15)21-18(22(17)2)10-13-23-11-5-4-6-12-23/h8-9,14H,3-7,10-13H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYQJSWYEMAYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CCN3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663937 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4434103.png)

![N-(3-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}phenyl)-2-methylbenzamide](/img/structure/B4434116.png)

![2-chloro-8-(1-piperidinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4434120.png)
![8-(3-hydroxy-4-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4434124.png)
![3-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4434133.png)
![[5-(3-ethoxy-5-iodo-4-methoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B4434140.png)
![3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4434141.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4434157.png)
![N-[3-(3-methyl-1-piperidinyl)-3-oxopropyl]benzamide](/img/structure/B4434163.png)
![1-isobutyl-3,4,9-trimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4434170.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzamide](/img/structure/B4434182.png)